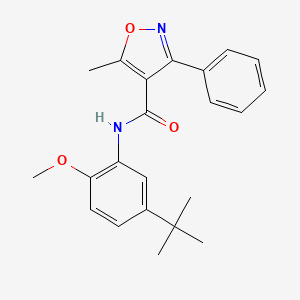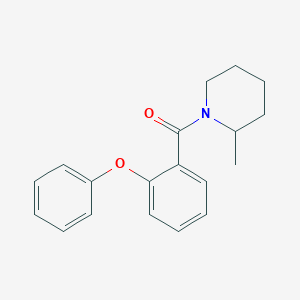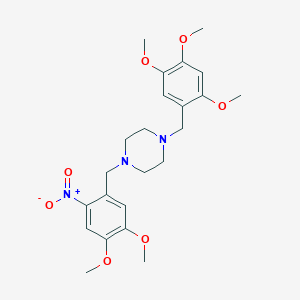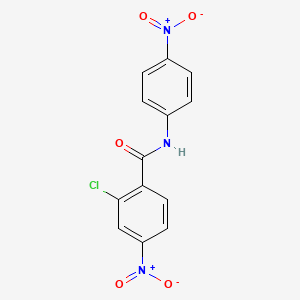
N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamide, also known as sulfaquinoxaline, is a chemical compound that belongs to the sulfa drugs class. It is widely used in the field of veterinary medicine as an antibacterial and antiprotozoal agent. Sulfaquinoxaline is a sulfonamide derivative that is known for its broad-spectrum activity against various bacterial and protozoal infections.
Wirkmechanismus
The mechanism of action of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline involves the inhibition of bacterial and protozoal dihydropteroate synthase, which is an essential enzyme in the folate biosynthesis pathway. By inhibiting this enzyme, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline prevents the synthesis of folic acid, which is required for the production of nucleic acids and proteins in bacteria and protozoa. This leads to the inhibition of bacterial and protozoal growth and replication.
Biochemical and Physiological Effects:
Sulfaquinoxaline has been shown to have a high degree of efficacy against various bacterial and protozoal infections. It has also been shown to have a low toxicity profile and is generally well-tolerated by animals. Sulfaquinoxaline has been found to be rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidneys, and lungs.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfaquinoxaline has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a cost-effective option for researchers. It also has a broad-spectrum activity, which makes it useful for studying a wide range of bacterial and protozoal infections. However, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline has some limitations for lab experiments. It has been shown to have a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline has been shown to have some cross-resistance with other sulfa drugs, which may limit its usefulness in certain contexts.
Zukünftige Richtungen
There are several potential future directions for the study of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline. One area of interest is the development of more effective and targeted formulations of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline for the treatment of bacterial and protozoal infections. Another area of interest is the exploration of the potential use of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline in the treatment of other diseases, such as cancer. Additionally, there is a need for further research into the mechanism of action of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline involves the reaction of 3-isopropyl-4-methoxyaniline with diethyl sulfate, followed by the reaction of the resulting product with sulfanilic acid. The final product is obtained by the reaction of the intermediate product with sodium hydroxide. The overall synthesis process is a multistep process that requires careful control of reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
Sulfaquinoxaline has been extensively studied for its antibacterial and antiprotozoal properties. It has been used to treat various bacterial infections, including respiratory and urinary tract infections, as well as protozoal infections such as coccidiosis in animals. Sulfaquinoxaline has also been studied for its potential use in the treatment of malaria in humans.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-methoxy-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)12-8-9-14(18-5)13(10-12)11(3)4/h8-11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPDTCVMWBJNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-methoxy-3-(propan-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5121842.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5121871.png)
![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)




![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)
